Picilorex
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Overview
Description
Picilorex is a member of pyrrolidines.
Scientific Research Applications
Incorporation into Meta-Knowledge Networks : One study focused on the methodology of incorporating research into a meta-knowledge network, using the Lakatosian methodology. This approach could be relevant for organizing and connecting various research findings, including those related to Picilorex, into a cohesive framework (Casanova Romero, Paredes Chacín, Ávila, & González, 2018).
Impact of Scientific Programs on Research Production : Another study assessed the impact of a scientific support program (PIC) on the scientific production of professors at Universidade Federal Fluminense. Such programs can influence the research output in various fields, including pharmacological studies like those involving Picilorex (Cardoso et al., 2005).
PICO Strategy for Research Questions : The PICO strategy (Population, Intervention, Comparison, Outcome) is a well-established method for constructing research questions and conducting literature reviews. This approach could be utilized for structuring research questions related to Picilorex and its applications (Santos, de Mattos Pimenta, & Nobre, 2007).
Research as Standard Care in PICU : In the context of Pediatric Intensive Care Units (PICU), integrating research into clinical practice is seen as a way to foster evidence-based learning and continual care improvement. This concept of integrating research into practice could be relevant in exploring the therapeutic applications of Picilorex (Zimmerman et al., 2016).
Revolution in Biomedicine with Picomaterials : The emergence of picotechnology, including the use of graphene quantum dots, is highlighted as a significant advancement in biomedicine. This could be relevant if Picilorex research explores nano-scale applications or interactions (Pashazadeh-Panahi & Hasanzadeh, 2019).
properties
CAS RN |
62510-56-9 |
---|---|
Product Name |
Picilorex |
Molecular Formula |
C14H18ClN |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
InChI |
InChI=1S/C14H18ClN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3 |
InChI Key |
PZJBWSQQDMRZHY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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